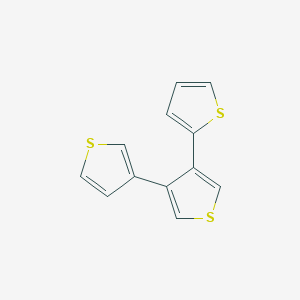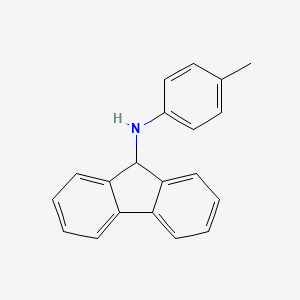
3-(2-Butyl-1,3-dioxolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Butyl-1,3-dioxolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a 1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-butyl-1,3-dioxolan-2-yl)pyridine typically involves the acetalization of pyridine derivatives with butyl-substituted 1,3-dioxolane. One common method includes the reaction of 2-butyl-1,3-dioxolane with pyridine in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
3-(2-Butyl-1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .
科学研究应用
3-(2-Butyl-1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-butyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes and biochemical reactions .
相似化合物的比较
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)pyridine
- 4-(1,3-Dioxolan-2-yl)pyridine
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
Uniqueness
3-(2-Butyl-1,3-dioxolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
113590-42-4 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(2-butyl-1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17NO2/c1-2-3-6-12(14-8-9-15-12)11-5-4-7-13-10-11/h4-5,7,10H,2-3,6,8-9H2,1H3 |
InChI 键 |
QEQIAFWSFHBAHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(OCCO1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)



![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)



![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
